[3,4'-Bipyridin]-6-amine
Description
Historical Context and Emergence in Chemical Literature
The broader field of bipyridine chemistry dates back to the late 19th century, but the specific emergence of [3,4'-Bipyridin]-6-amine and its derivatives is a more recent development, closely tied to advances in synthetic organic chemistry. The rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, revolutionized the ability of chemists to construct biaryl systems, including bipyridines, with high precision and efficiency. mdpi.compreprints.org These methods provided reliable pathways to synthesize specific isomers like the 3,4'-bipyridine (B8713429) core.
The appearance of aminobipyridine structures in scientific literature grew significantly in the late 20th century, driven by the search for new pharmacologically active agents. A notable early example from this era is Amrinone (B1666026), a [3,4'-bipyridin]-6(1H)-one derivative reported in 1979, which was investigated for its cardiotonic properties. ahajournals.org This highlighted the therapeutic potential of the 3,4'-bipyridine scaffold and spurred further research into related structures, including this compound, as a key intermediate for creating diverse molecular architectures. Modern synthetic efforts continue to refine the preparation of aminobipyridines, with recent research exploring novel methods like intramolecular radical substitutions to access these valuable compounds. rsc.orgresearchgate.netacs.org
Significance and Research Rationale within Organic and Medicinal Chemistry
The significance of this compound lies in its versatile role as a structural motif in drug discovery and materials science. mdpi.com Bipyridine derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comontosight.aidovepress.comnih.gov The pyridine (B92270) rings can interact with biological targets through various non-covalent interactions, while the nitrogen atoms can act as hydrogen bond acceptors or coordination sites for metal ions.
The primary amine group on the this compound scaffold is a critical feature. It serves as a key functional handle for synthetic modification, allowing chemists to readily introduce a wide variety of substituents and build more complex molecular structures. This process, often referred to as scaffold decoration, is central to medicinal chemistry for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
A prominent example of the scaffold's utility is in the development of kinase inhibitors. A derivative of the [3,4'-bipyridine] core, BMS-986176 (also known as LX-9211), has been identified as a potent and highly selective inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for treating neuropathic pain. medkoo.comselleckchem.comacs.org This compound, which features a complex ether linkage built upon the bipyridine framework, has advanced to clinical trials, underscoring the therapeutic relevance of this scaffold. nih.govresearchgate.net
Interactive Table 2: Key Synthetic Routes to Bipyridine Cores
| Reaction Name | Description | Key Features | Source(s) |
| Suzuki Coupling | Palladium-catalyzed reaction between a boronic acid and a halide. | High tolerance for various functional groups; widely used for pharmaceutical synthesis. | mdpi.compreprints.org |
| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with an organohalide. | Effective but limited by the toxicity of organotin reagents. | mdpi.compreprints.org |
| Negishi Coupling | Palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. | Complements other methods and is useful in drug discovery. | mdpi.compreprints.orgmdpi.com |
| Radical Substitution | Intramolecular cyclization using a radical pathway to form the bipyridine link. | Offers alternative pathways, avoiding transition metals in some cases. | rsc.orgresearchgate.net |
Overview of Current Research Landscape and Future Directions
The current research landscape for this compound and related compounds is vibrant and focused on several key areas. A major thrust remains in medicinal chemistry, where the scaffold is being exploited to design inhibitors for a variety of protein targets beyond kinases. rsc.org Researchers are using techniques like scaffold hopping and bioisosteric replacement to create novel derivatives with improved biological activity and drug-like properties. nih.gov The development of probes for biological imaging is another active area, where the bipyridine's ability to chelate metals and its inherent fluorescence properties are being utilized. mdpi.com
Future directions are expected to build on these successes. The continued exploration of the this compound scaffold in the search for new treatments for neurological disorders, cancers, and infectious diseases is highly probable. neurology.org Advances in synthetic methodology, such as C-H activation and flow chemistry, will likely lead to more efficient and sustainable ways to produce these compounds and their derivatives. Furthermore, the unique electronic and coordination properties of the bipyridine core will continue to be explored in the field of materials science for applications in catalysis, organic electronics, and sensor technology. smolecule.com
Interactive Table 3: Examples of Biologically Active [3,4'-Bipyridine] Derivatives
| Compound Name | Derivative Of | Biological Target/Activity | Therapeutic Area | Source(s) |
| Amrinone | [3,4'-Bipyridin]-6(1H)-one | Phosphodiesterase 3 (PDE3) Inhibitor | Congestive Heart Failure | ahajournals.orgwikipedia.orgnih.govmedchemexpress.comdrugbank.com |
| BMS-986176 (LX-9211) | [2,4'-Bipyridine] | Adaptor-Associated Kinase 1 (AAK1) Inhibitor | Neuropathic Pain | medkoo.comacs.orgnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJGPWCHTNKMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509547 | |
| Record name | [3,4'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79739-33-6 | |
| Record name | [3,4'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 3,4 Bipyridin 6 Amine
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.com For [3,4'-Bipyridin]-6-amine, two primary disconnection strategies are most prominent:
C-C Bond Disconnection: This strategy involves breaking the pivotal C3-C4' bond that links the two pyridine (B92270) rings. This disconnection leads to two key synthons: a 6-aminopyridine fragment functionalized at the 3-position and a 4-substituted pyridine fragment. This approach logically points towards a transition metal-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, as the final bond-forming step. mdpi.com
C-N Bond Disconnection: An alternative strategy is to disconnect the C6-NH2 bond of the amine group. This approach starts with a pre-formed [3,4'-bipyridine] core that is functionalized at the 6-position with a leaving group (e.g., a halogen). The synthesis is then completed by an amination reaction, such as a direct nucleophilic aromatic substitution (SNAE) like the Chichibabin reaction or a transition metal-catalyzed amination like the Buchwald-Hartwig reaction. organic-chemistry.orgwikipedia.org
These distinct strategies form the basis for the various synthetic routes developed for this class of compounds.
Classical and Modern Synthetic Routes
The synthesis of this compound and its derivatives can be accomplished using both long-established and contemporary chemical methods. The choice of route often depends on the desired scale, efficiency, and available starting materials.
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, making them ideal for synthesizing bipyridine structures. mdpi.compreprints.org
The Suzuki-Miyaura coupling is a particularly effective method. One documented route involves the palladium-catalyzed reaction between 2-Amino-5-chloropyridine and Pyridine-4-boronic acid. chemicalbook.com More generally, the reaction can couple a pyridine-boronic acid (or boronate ester) with a halopyridine. For the target molecule, this would typically involve one of the two pathways shown in the table below. These reactions are valued for their high tolerance of various functional groups and the relative stability and low toxicity of the boronic acid reagents. mdpi.com
Besides Suzuki coupling, other palladium-catalyzed reactions like Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) are also widely used for forming bipyridine linkages. mdpi.com
| Reactant 1 (Halopyridine) | Reactant 2 (Boronic Acid/Ester) | Typical Catalyst/Ligand | Typical Base |
|---|---|---|---|
| 3-Halo-6-aminopyridine | Pyridine-4-boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| 4-Halopyridine | 6-Aminopyridine-3-boronic acid | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | K₂CO₃, CsF |
This approach builds the bipyridine core first and then introduces the amino group onto one of the pyridine rings.
A classical method for this transformation is the Chichibabin reaction , which involves the direct amination of a pyridine ring using sodium amide (NaNH₂). wikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient pyridine ring, followed by the elimination of a hydride ion. wikipedia.org For a [3,4'-bipyridine] precursor, the reaction would selectively install the amino group at the electron-deficient C2 or C6 position. Modern variations of this reaction have been developed to be more efficient and use alternative reagents. orgsyn.org
Alternatively, transition-metal-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig and Ullmann aminations, provide a more versatile route. organic-chemistry.org These methods couple a 6-halo-[3,4'-bipyridine] with an amine source (like ammonia (B1221849) or a protected amine equivalent) using a palladium or copper catalyst, respectively. Nickel-catalyzed systems have also emerged as a powerful, cost-effective alternative for forming C-N bonds with aryl halides. organic-chemistry.org
| Method | Typical Reagents | Mechanism | Key Features |
|---|---|---|---|
| Chichibabin Reaction | NaNH₂ in liquid NH₃ or xylene | Nucleophilic Aromatic Substitution (SNAr) | Direct amination; harsh conditions; regioselective for C2/C6 positions. wikipedia.org |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOt-Bu), amine source | Reductive Elimination from Pd(IV) or Pd(II) | Broad substrate scope; mild conditions; requires pre-functionalized halide. organic-chemistry.org |
| Ullmann Condensation | Cu catalyst (e.g., CuI), ligand (e.g., phenanthroline), base, amine source | Oxidative Addition/Reductive Elimination | Cost-effective catalyst; often requires higher temperatures than palladium systems. organic-chemistry.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, represent a highly efficient synthetic strategy. tcichemicals.com These reactions are characterized by high atom economy and operational simplicity. tcichemicals.com
While a specific one-pot MCR for this compound is not extensively documented, its synthesis can be envisioned through established MCRs that form substituted pyridines, such as the Hantzsch Dihydropyridine (B1217469) Synthesis . organic-chemistry.org A hypothetical route could involve the condensation of a β-ketoester, an aldehyde, and an ammonia source to construct the 6-aminopyridine ring, which could then be further elaborated or coupled to form the final bipyridine product.
Cascade reactions, which involve multiple bond-forming events occurring sequentially in one pot without isolating intermediates, have been used to create complex bipyrimidine and related heterocyclic systems. researchgate.net The development of such a process for this compound would offer a streamlined and efficient manufacturing route.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and efficient. Several of the synthetic routes to this compound can be evaluated and optimized through this lens.
Atom Economy: MCRs and catalytic reactions exhibit superior atom economy compared to classical multi-step syntheses that use stoichiometric reagents and protecting groups. rsc.org Transition metal-catalyzed cross-couplings and direct C-H aminations are highly atom-economical as they minimize the generation of waste byproducts.
Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. ias.ac.in This technique has been successfully applied to the green synthesis of related 6-amino-bipyridine derivatives. ias.ac.in
Solvent and Catalyst Selection: A key goal of green chemistry is to use less hazardous solvents and reusable catalysts. rsc.org Research into bipyridine synthesis has explored the use of environmentally friendly solvents and the development of heterogeneous or recyclable catalysts to simplify purification and reduce waste. rsc.orgias.ac.in
| Synthetic Approach | Green Chemistry Advantages | Potential Drawbacks |
|---|---|---|
| Transition Metal-Catalyzed Coupling | High atom economy; high yields; catalytic nature reduces waste. mdpi.com | Use of expensive and potentially toxic heavy metal catalysts (e.g., Palladium). |
| Multi-Component Reactions (MCRs) | Excellent atom economy; reduced number of steps; less solvent and energy use. tcichemicals.comrsc.org | Optimization can be complex; may not be available for all target structures. |
| Microwave-Assisted Synthesis | Greatly reduced reaction times; improved energy efficiency. ias.ac.in | Requires specialized equipment; scalability can be a challenge. |
| Chichibabin Reaction | Direct C-H functionalization avoids pre-activation steps. | Harsh reagents (NaNH₂); formation of H₂ gas; often low yields. wikipedia.org |
Advanced Reactivity and Reaction Mechanisms of 3,4 Bipyridin 6 Amine
Electrophilic Aromatic Substitution Reactions on Bipyridine Core
The bipyridine core of [3,4'-Bipyridin]-6-amine presents a fascinating case for electrophilic aromatic substitution (EAS). Pyridine (B92270) itself is generally unreactive toward EAS due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring by creating partial positive charges on the carbon atoms. organicchemistrytutor.com However, the presence of the amino (-NH₂) group at the 6-position dramatically alters this reactivity profile. The -NH₂ group is a powerful activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions. byjus.com
In the case of this compound, the pyridine ring bearing the amino group is significantly more activated towards electrophiles than the unsubstituted 4'-pyridyl ring. The activating effect of the amino group at C6 is expected to direct electrophilic attack primarily to the C5 position (ortho to the amine). The C7 position is blocked by the pyridine nitrogen. Therefore, reactions like nitration or halogenation would be expected to yield 5-substituted derivatives.
To control the high reactivity of the aromatic amine and achieve monosubstitution, the amino group can be protected, for instance, by acetylation to form an acetamido group (-NHCOCH₃). byjus.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help prevent multiple substitutions and other side reactions. byjus.com
| Reaction | Reagents | Expected Major Product | Notes |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-[3,4'-bipyridin]-6-amine (B13144801) | The strong activating effect of the amine group directs the nitro group to the C5 position. smolecule.com |
| Bromination | Br₂/H₂O | 5-Bromo-[3,4'-bipyridin]-6-amine | The reaction is expected to be rapid due to the activated ring. byjus.com |
| Sulfonation | Conc. H₂SO₄ | This compound-5-sulfonic acid | The reaction with aniline (B41778) forms anilinium hydrogensulfate which then rearranges upon heating. byjus.com |
| Protected Bromination | 1. Acetic anhydride2. Br₂3. H₃O⁺ | 5-Bromo-[3,4'-bipyridin]-6-amine | Acetylation of the amine group moderates its activating effect, allowing for more controlled substitution. byjus.com |
Nucleophilic Reactions at the Amine and Pyridine Nitrogen Centers
The this compound molecule possesses multiple sites for nucleophilic attack. The primary amine group and the two pyridine nitrogen atoms all feature lone pairs of electrons, rendering them nucleophilic. byjus.comuni-muenchen.de
The exocyclic amino group can readily participate in reactions typical of primary amines, such as acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. These reactions allow for the straightforward introduction of a wide variety of substituents, modifying the compound's steric and electronic properties.
The nitrogen atoms of the pyridine rings also exhibit nucleophilic character. They can be alkylated to form pyridinium (B92312) salts or oxidized to N-oxides. smolecule.com The formation of N-oxides can, in turn, alter the reactivity of the pyridine ring, potentially facilitating other substitution reactions. smolecule.com Furthermore, the pyridine nitrogens are excellent ligands for metal ions, a key feature in the application of bipyridines in coordination chemistry and catalysis.
| Reaction Type | Reagents | Product Type | Reactive Center |
| Acylation | Acyl chloride (R-COCl), Base | N-Acyl derivative | 6-Amino group |
| Alkylation | Alkyl halide (R-X) | N-Alkyl derivative(s) | 6-Amino group, Pyridine Nitrogens |
| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff base) | 6-Amino group |
| N-Oxidation | Oxidizing agent (e.g., H₂O₂) | Pyridine-N-oxide(s) | Pyridine Nitrogens smolecule.com |
| Quaternization | Alkyl halide (e.g., CH₃I) | Pyridinium salt(s) | Pyridine Nitrogens |
Oxidation and Reduction Chemistry
The chemistry of this compound is not limited to substitution and nucleophilic additions; it also encompasses a range of oxidation and reduction reactions. Oxidation and reduction are fundamental processes involving the loss or gain of electrons, respectively, and can be defined in terms of the gain or loss of oxygen or hydrogen atoms. praxilabs.comsavemyexams.comlibretexts.org
The amino group can be oxidized, though this can sometimes lead to complex product mixtures. More controlled oxidation can be achieved at the pyridine nitrogen atoms to form N-oxides, as mentioned previously. smolecule.com
Reduction reactions can also be performed on the molecule. For instance, if a nitro derivative such as 5-nitro-[3,4'-bipyridin]-6-amine were synthesized, the nitro group could be selectively reduced to an amino group using various reducing agents, yielding [3,4'-bipyridin]-5,6-diamine. smolecule.com Catalytic hydrogenation could potentially reduce one or both of the pyridine rings, depending on the reaction conditions, leading to piperidine-containing structures.
| Transformation | Typical Reagents | Product Class | Notes |
| Oxidation | |||
| N-Oxidation of Pyridine | m-CPBA, H₂O₂ | Pyridine-N-oxide | Can occur at one or both pyridine nitrogens. smolecule.com |
| Reduction | |||
| Reduction of a Nitro Group (on a derivative) | H₂, Pd/C; Sn/HCl; NaBH₄ | Diamino-bipyridine | A common transformation for nitroarenes. smolecule.com |
| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C | Aminopiperidinyl-pyridine or aminobipiperidine | Reduction of the aromatic pyridine rings. Conditions determine the extent of reduction. |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. mit.eduslideshare.net For this compound, the primary amino group is a versatile handle for a wide array of derivatizations.
A key transformation is the diazotization of the amino group using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Aryl diazonium salts are highly valuable synthetic intermediates that can be replaced by a wide range of substituents through reactions like the Sandmeyer reaction (using copper(I) salts to introduce -Cl, -Br, -CN) or the Schiemann reaction (for introducing fluorine). libretexts.org This allows the amine to be converted into halides, a cyano group, a hydroxyl group, or even a hydrogen atom (via reaction with hypophosphorous acid). libretexts.org
Furthermore, the bipyridine scaffold itself can be constructed or modified using powerful cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki coupling (using boronic acids) and Stille coupling (using organotin compounds) are extensively used for the synthesis of bipyridine derivatives from appropriately halogenated pyridine precursors. smolecule.commdpi.com These methods offer a modular approach to building complex bipyridine structures. mdpi.com
| Initial Group | Reagents | Final Group | Reaction Name/Type |
| 6-Amino | 1. NaNO₂, HCl (0-5 °C)2. CuCl | 6-Chloro | Sandmeyer Reaction libretexts.org |
| 6-Amino | 1. NaNO₂, HCl (0-5 °C)2. CuBr | 6-Bromo | Sandmeyer Reaction libretexts.org |
| 6-Amino | 1. NaNO₂, HCl (0-5 °C)2. CuCN | 6-Cyano | Sandmeyer Reaction libretexts.org |
| 6-Amino | 1. NaNO₂, HCl (0-5 °C)2. HBF₄, heat | 6-Fluoro | Schiemann Reaction libretexts.org |
| 6-Amino | 1. NaNO₂, HCl (0-5 °C)2. H₂O, heat | 6-Hydroxy | Diazonium Salt Hydrolysis libretexts.org |
| 6-Amino | 1. NaNO₂, HCl (0-5 °C)2. H₃PO₂ | 6-H (Deamination) | Diazonium Salt Reduction libretexts.org |
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms is crucial for controlling and optimizing synthetic transformations. For reactions involving aminopyridines, several mechanistic studies provide insight into their reactivity.
For instance, the synthesis of imidazo[1,2-a]pyridines, which often starts from 2-aminopyridine (B139424) derivatives, has been the subject of detailed mechanistic investigation. organic-chemistry.org These studies reveal the synergistic roles of catalyst systems, such as CuI/NaHSO₄·SiO₂, where the copper(I) iodide facilitates C-H activation and cyclization, while the solid acid support enhances imine formation and subsequent nucleophilic attacks. organic-chemistry.orgresearchgate.net Such multicomponent reactions often proceed through complex cascade sequences involving the formation of intermediates like propargylamines. organic-chemistry.org
In the realm of electrophilic substitution, mechanistic studies on related systems have proposed novel pathways. For example, a direct intramolecular C-H amination of N-aryl-2-aminopyridines has been shown to proceed via a Cu(III)-catalyzed electrophilic aromatic substitution (S(E)Ar) mechanism. nih.gov In this process, an iron(III) co-catalyst is believed to facilitate the formation of the highly electrophilic Cu(III) species, which is the active catalyst for the C-H functionalization step. nih.gov
Palladium-catalyzed cross-coupling reactions involving N-aryl-2-aminopyridines have also been mechanistically scrutinized. Proposed mechanisms often begin with the coordination of the palladium catalyst to the aminopyridine, followed by a concerted metalation/deprotonation (CMD) step to form a palladacycle intermediate. rsc.org This intermediate then engages in the subsequent steps of the catalytic cycle, such as migratory insertion and reductive elimination, to form the final product. rsc.org These mechanistic insights are vital for the rational design of new catalysts and synthetic methods.
Computational and Theoretical Investigations of 3,4 Bipyridin 6 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about molecular orbitals, charge distribution, and potential energy surfaces. earthlinepublishers.comioffe.ruresearchgate.net For the bipyridine family of compounds, these methods have been instrumental in understanding their structure-activity relationships. ias.ac.inrsc.org
The electronic structure of bipyridine derivatives is characterized by a conjugated π-system extending across both pyridine (B92270) rings. DFT calculations, often using functionals like B3LYP or wb97xd with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and analyze the electronic properties. ioffe.rutandfonline.comresearchgate.net
For amrinone (B1666026), a close analog, DFT studies reveal the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). earthlinepublishers.comresearchgate.net The energy and distribution of these orbitals are crucial for determining the molecule's chemical reactivity and electronic transition properties. The HOMO is typically distributed over the electron-rich aminopyridine ring, while the LUMO is centered on the electron-deficient pyridinone ring system. This separation of frontier orbitals is characteristic of "push-pull" systems and influences their charge transfer characteristics.
In [3,4'-Bipyridin]-6-amine, the amino group (-NH2) acts as a strong electron-donating group, increasing the electron density of the pyridine ring to which it is attached. This is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation. nsf.gov The nitrogen atoms in both pyridine rings possess lone pairs of electrons, which also contribute significantly to the molecule's electronic landscape and its ability to coordinate with metal ions. researchgate.net The inter-ring C-C bond length is a key parameter, and studies on related bipyridines show that this bond has partial double-bond character, which is influenced by the torsional angle between the rings. researchgate.net
Table 1: Predicted Electronic Properties of Bipyridine Derivatives from DFT Studies
| Property | Description | Typical Findings for Amino-Substituted Bipyridines |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and susceptibility to electrophilic attack. | Elevated due to the electron-donating amino group, indicating higher reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and susceptibility to nucleophilic attack. | Localized on the π-system of the pyridine rings, influenced by substituent effects. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transition energy. | Generally smaller in conjugated systems, indicating higher polarizability and potential for lower energy electronic excitations. nsf.gov |
| Mulliken Charges | Partial atomic charges; indicate the electron distribution within the molecule. | Negative charges are concentrated on the nitrogen atoms and the amino group nitrogen, highlighting them as potential sites for protonation or metal coordination. nsf.gov |
This table is generated based on general findings for amino-substituted bipyridines and related compounds from the cited literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic agents. researchgate.netresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For molecules in the bipyridine family, MEP calculations consistently show regions of strong negative potential around the nitrogen atoms of the pyridine rings due to their lone pairs of electrons. acs.orgacs.org In this compound, the amino group would further enhance the negative potential on the substituted pyridine ring, making the nitrogen of this ring and the exocyclic amino nitrogen primary sites for hydrogen bonding and coordination with electrophiles or metal cations. earthlinepublishers.com Conversely, the hydrogen atoms of the amino group and the aromatic rings represent areas of positive potential.
These MEP maps are crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding. researchgate.netacs.org The distinct electrostatic potential distribution across the molecule, influenced by the positions of the nitrogen atoms and the amino substituent, governs its interaction with other molecules.
Conformational Analysis and Torsional Barriers
The conformation of biaryl compounds like this compound is primarily defined by the torsional (dihedral) angle between the two pyridine rings. This angle is a result of the balance between the steric repulsion of the ortho-hydrogen atoms, which favors a twisted conformation, and the π-conjugation across the inter-ring bond, which favors a planar conformation. nih.gov
Computational studies on amrinone, the 6-oxo derivative of the title compound, provide significant insight. Ab initio calculations at the STO-3G and 3-21G levels, as well as DFT calculations, have been performed to determine its preferred conformation. ias.ac.inrsc.orgiku.edu.tr While X-ray crystallography shows amrinone to be nearly planar in the solid state (torsional angle of 1.3°), theoretical calculations on the isolated molecule suggest a preference for a twisted conformation. ias.ac.in This discrepancy is attributed to crystal packing forces in the solid state overcoming the relatively low rotational energy barrier. ias.ac.in One DFT study calculated a torsional angle of 28.18° for amrinone in its global minimum energy conformation. iku.edu.tr
The energy barrier to rotation around the central C-C bond is a key factor in the molecule's flexibility. For amrinone, this barrier is calculated to be relatively low, suggesting significant conformational flexibility in solution. ias.ac.inrsc.org The introduction of bulky substituents can dramatically increase this barrier and lock the molecule into a specific twisted conformation, as seen in the related drug milrinone. ias.ac.in For this compound, without the constraint of the 6-oxo group, a similar preference for a non-planar, twisted conformation in the gas phase or in solution is expected, with a relatively low barrier for interconversion between conformers.
Table 2: Torsional Angles of Amrinone from Experimental and Theoretical Studies
| Method | Torsional Angle (°) | State | Reference |
|---|---|---|---|
| X-ray Crystallography | 1.3 | Solid | ias.ac.in |
| Ab initio (STO-3G) | Twisted (specific angle not stated) | Gas Phase | ias.ac.in |
| DFT (B3LYP/6-311G++) | 28.18 | Gas Phase | iku.edu.tr |
Reactivity Prediction and Reaction Pathway Modeling
Computational methods can predict the chemical reactivity of a molecule and model potential reaction pathways. rsc.org Reactivity descriptors derived from DFT, such as Fukui functions and local philicity indices, can identify the most reactive sites within a molecule. researchgate.net
For this compound, the primary sites of reactivity can be inferred from its electronic structure and MEP map.
Protonation and Metal Coordination: The nitrogen atoms of the pyridine rings and the exocyclic amino group are the most basic sites, readily undergoing protonation or coordinating to metal centers. The relative basicity of these sites would depend on the specific conformation and solvent environment.
Electrophilic Aromatic Substitution: The amino group strongly activates the pyridine ring towards electrophilic substitution. The positions ortho and para to the amino group (positions 5 and 3) are expected to be the most susceptible to attack by electrophiles.
Reaction pathway modeling for bipyridine derivatives often involves locating transition states for specific chemical transformations. For instance, DFT calculations have been used to study the mechanism of CO2 reduction catalyzed by rhenium-bipyridine complexes bearing pendant amines, highlighting how the amine group can participate in the reaction mechanism. acs.org Similar approaches could be used to model the involvement of this compound in catalytic cycles or other chemical reactions, determining activation energies and reaction intermediates. acs.org
Solvent Effects and Solvation Models
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry accounts for these effects using solvation models, most commonly the Polarizable Continuum Model (PCM) and its variants like IEFPCM or the SMD model. gaussian.comacs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
For bipyridine derivatives, solvation models are crucial for accurately predicting properties in solution. tandfonline.comresearchgate.net For example, TD-DFT calculations combined with PCM are used to predict UV-Vis absorption spectra in different solvents, accounting for solvatochromic shifts (changes in absorption wavelength with solvent polarity). tandfonline.com The calculated change in Gibbs free energy of solvation (ΔG_solution) can be correlated with the solubility of the compound in various solvents. tandfonline.com
Studies on related systems show that solvent interactions can affect:
Conformational Equilibrium: Polar solvents can stabilize more polar conformers over less polar ones, potentially shifting the equilibrium between planar and twisted forms of the bipyridine.
Reactivity: Solvation can stabilize charged intermediates and transition states, thereby altering reaction rates and pathways. The ability of protic solvents to form hydrogen bonds with the nitrogen atoms and the amino group of this compound would be a particularly important factor in its reactivity in solution. acs.org
Table 3: Common Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Amrinone | 5-amino-[3,4'-bipyridin]-6(1H)-one |
| Milrinone | 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile |
| Density Functional Theory (DFT) | |
| Ab initio | |
| Highest Occupied Molecular Orbital (HOMO) | |
| Lowest Unoccupied Molecular Orbital (LUMO) | |
| Molecular Electrostatic Potential (MEP) | |
| Polarizable Continuum Model (PCM) |
Coordination Chemistry of 3,4 Bipyridin 6 Amine
Ligand Design and Binding Modes
The coordination behavior of [3,4'-Bipyridin]-6-amine is dictated by the arrangement of its nitrogen donor atoms. The molecule possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring at the 4'-position, the nitrogen of the pyridine ring at the 3-position, and the nitrogen of the amino group at the 6-position. This arrangement allows for a variety of binding modes.
The denticity of a ligand refers to the number of donor atoms that bind to a central metal ion. researchgate.net Depending on the reaction conditions and the nature of the metal center, this compound can theoretically exhibit different denticities.
Monodentate Coordination: The ligand could coordinate to a metal center through a single nitrogen atom, most likely one of the pyridine nitrogens, which are generally stronger coordinating sites than the amino nitrogen. This mode of coordination is common for pyridine-based ligands. researchgate.net
Bidentate Coordination: Bidentate coordination involves two donor atoms from the ligand binding to the same metal ion. For this compound, several bidentate modes are conceivable, though some are more sterically favored than others.
Polydentate (Bridging) Coordination: The ligand could act as a bridging ligand, connecting two or more metal centers. This can occur if different donor atoms of the ligand coordinate to different metal ions, potentially leading to the formation of coordination polymers or discrete polynuclear complexes. The spatial separation of the nitrogen atoms in the 3 and 4' positions makes this ligand a potential candidate for forming such bridged structures.
Chelation is the formation of a ring structure when a multidentate ligand binds to a metal ion. nih.gov The stability of the resulting complex is often enhanced by the chelate effect. For this compound, the most likely chelation would involve the nitrogen of the pyridine ring at the 3-position and the amino group at the 6-position, which would form a six-membered chelate ring. The formation of a stable five-membered chelate ring, which is common for 2,2'-bipyridine (B1663995) ligands, is not possible with this isomer due to the 3,4'- linkage. cyberleninka.ru The nitrogen on the 4'-pyridine ring is sterically distant and unlikely to participate in chelation with the other two nitrogen atoms to the same metal center in a mononuclear complex.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would then be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
While specific literature on the synthesis of metal complexes with this compound is scarce, general methods for the synthesis of bipyridine complexes are well-established. cambridge.orgmdpi.com These methods often involve straightforward mixing of the ligand and metal salt at room temperature or with gentle heating.
Transition metals are well-known to form a vast array of complexes with bipyridine-based ligands. rsc.org The electronic properties of these complexes, such as their color, magnetism, and redox potentials, are highly dependent on the nature of the metal and the ligand. It is expected that this compound would form stable complexes with a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. The characterization of such complexes would likely involve techniques such as X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods like UV-Vis, IR, and NMR spectroscopy to probe their electronic and structural features in solution.
Main group metals can also form complexes with bipyridine ligands, although these are generally less studied than their transition metal counterparts. The coordination is typically driven by electrostatic interactions. Given the presence of multiple nitrogen donor sites, this compound could form complexes with main group metals, and the resulting structures could be influenced by the size and charge of the metal ion.
Catalytic Applications of this compound Metal Complexes
Metal complexes of bipyridine ligands are widely used as catalysts in a variety of organic transformations. cambridge.org The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex. The presence of the amino group in this compound could modulate the electronic properties of the metal center, potentially influencing its catalytic performance.
While there is no specific information available on the catalytic applications of this compound complexes, related aminobipyridine complexes have been explored in catalysis. For instance, iron complexes with aminobipyridine ligands have been used in transfer hydrogenation reactions. rsc.org It is plausible that metal complexes of this compound could also exhibit catalytic activity in various reactions, such as cross-coupling reactions, oxidation, or reduction processes. However, without experimental data, this remains speculative.
Homogeneous Catalysis
There is a lack of specific studies detailing the use of this compound as a ligand in homogeneous catalysis. Research on bipyridine ligands in homogeneous catalysis is extensive, with applications in cross-coupling reactions, hydrogenation, and polymerization. mdpi.comacs.org For instance, palladium complexes with bipyridine ligands are widely used in Suzuki and Stille coupling reactions. mdpi.com However, a common issue noted is the strong coordination of bipyridine products to the metal center, which can sometimes lead to a decrease in catalytic activity. preprints.org Without specific research on this compound, its performance, and the electronic and steric effects of its specific substitution pattern in such catalytic systems remain uncharacterized.
Heterogeneous Catalysis
Similarly, the role of this compound in heterogeneous catalysis is not well-documented. Bipyridine-based structures are used to create metal-organic frameworks (MOFs) and other solid-supported catalysts. taylorandfrancis.com These materials benefit from the rigid and predictable coordination geometry of bipyridine ligands to create active sites for various reactions. The amino group on this compound could potentially serve as an additional functional site for anchoring the complex to a support or for participating directly in catalytic cycles. However, specific examples and performance data for catalysts derived from this particular ligand are not available in the reviewed literature.
Ligand Exchange and Reactivity within Coordination Spheres
The fundamental principles of ligand exchange reactions in coordination complexes are well understood. These reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. researchgate.net The kinetics and thermodynamics of such exchanges are influenced by factors including the nature of the metal ion, the entering and leaving ligands, and the solvent. The amino group of this compound is expected to influence the electronic properties and reactivity of its metal complexes. However, specific studies detailing the ligand exchange kinetics, mechanisms, or the reactivity of this coordinated ligand (e.g., reactions involving the amine group post-coordination) are not described in the available search results.
Supramolecular Chemistry and Self Assembly of 3,4 Bipyridin 6 Amine Systems
Hydrogen Bonding Interactions and Motifs
Hydrogen bonding is a predominant force in the supramolecular assembly of [3,4'-Bipyridin]-6-amine. The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the two pyridine (B92270) nitrogen atoms), enabling the formation of robust and directional intermolecular connections.
The primary amine group (-NH₂) can participate in N-H···N and N-H···O or other N-H···X hydrogen bonds, where X is an electronegative atom. In the solid state, crystallographic studies of analogous amino-bipyridine compounds reveal that the amine group is frequently involved in creating extensive hydrogen-bonding networks. These interactions often involve intermolecular N-H···N bonds with the nitrogen atoms of adjacent bipyridine molecules. This leads to the formation of common supramolecular motifs such as chains, tapes, or sheets.
In the case of this compound, several distinct hydrogen-bonding motifs can be anticipated. For instance, a common motif involves the amine group of one molecule donating a hydrogen to a pyridine nitrogen of a neighboring molecule, resulting in a catemeric chain. When co-crystallized with molecules containing hydrogen bond acceptor groups (like carboxylates or crown ethers), this compound can form complex host-guest assemblies stabilized by these interactions. hhu.de The competition between the two pyridine nitrogen atoms as acceptor sites adds another layer of complexity to the potential supramolecular structures.
| Functional Group | Hydrogen Bond Capability | Potential Interactions |
| Primary Amine (-NH₂) | Donor | N-H···N (to pyridine), N-H···O, N-H···Cl |
| Pyridine Nitrogen (pos. 1) | Acceptor | N···H-N (from amine), N···H-O |
| Pyridine Nitrogen (pos. 1') | Acceptor | N···H-N (from amine), N···H-O |
This table outlines the primary sites for hydrogen bonding in the this compound molecule.
π-π Stacking and Aromatic Interactions
The two aromatic pyridine rings in this compound are crucial for facilitating π-π stacking interactions. These non-covalent forces, though weaker than hydrogen bonds, are vital for the stabilization of the three-dimensional packing in the crystalline state. In many crystalline heteroaromatic compounds, π-π stacking occurs between the aromatic rings of adjacent molecules.
These interactions typically involve parallel-displaced or T-shaped arrangements of the pyridine rings, with inter-planar distances commonly falling in the range of 3.3 to 3.8 Å. The precise geometry of the stacking is influenced by the electronic nature of the rings and the steric hindrance from substituents. The amine group on one ring and the linkage to the second pyridine ring can influence the electron density distribution, thereby modulating the strength and preferred geometry of the π-π interactions. Studies on related bipyridine systems have confirmed the significance of these interactions in directing self-assembly. researchgate.netrsc.org For instance, research on imidazole-based systems has shown that π-π stacked dimers can form efficient conductance pathways. rsc.org
| Interaction Type | Typical Distance (Å) | Contributing Moieties | Effect on Assembly |
| Parallel-displaced π-π stacking | 3.3 - 3.8 | Pyridine rings | Stabilizes crystal packing, influences electronic properties |
| T-shaped π-π stacking | ~5.0 (H to ring centroid) | Pyridine rings | Contributes to overall lattice energy |
| N-H···π interactions | Variable | Amine group and aromatic ring | Can influence conformational preferences and packing |
This table summarizes the key aromatic interactions involving the this compound structure.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Bipyridine derivatives are exceptionally useful as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. ossila.comresearchgate.net The two nitrogen atoms of the bipyridine core in this compound can act as a chelating or, more commonly, a bridging ligand, coordinating to metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.netacs.org
The specific connectivity of the [3,4']-bipyridine isomer, unlike the chelating 2,2'-bipyridine (B1663995), makes it an ideal candidate for forming bridging connections between metal ions, leading to polymeric chains or higher-dimensional frameworks. researchgate.net The resulting MOF or coordination polymer architecture depends on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules. researchgate.net
The amino group at the 6-position adds a significant feature to the ligand. It can serve as an additional coordination site, although often the pyridine nitrogens are sterically and electronically preferred for metal binding. cmu.edu More commonly, the amine group remains uncoordinated and projects into the pores of the framework. google.com This functionalization of the pore walls is highly desirable as it can be used to enhance properties such as gas sorption selectivity or catalytic activity. For example, amine-functionalized MOFs have shown enhanced performance in CO₂ capture. google.comnih.gov
Self-Assembled Monolayers (SAMs) and Surface Chemistry
The formation of Self-Assembled Monolayers (SAMs) involves the spontaneous organization of molecules on a solid substrate. While specific studies on SAMs of this compound are not widely reported, the molecular structure suggests a strong potential for surface assembly. The pyridine and amine functionalities can act as anchoring groups to bind the molecule to various surfaces, such as metals (e.g., gold, copper) or metal oxides.
The nitrogen atoms of the pyridine rings or the amine group can coordinate to the substrate, allowing the bipyridine unit to orient itself in a specific manner relative to the surface. The intermolecular hydrogen bonding and π-π stacking interactions discussed previously would then govern the lateral packing and ordering of the molecules within the monolayer. Studies comparing the crystallization of bipyridine isomers in three dimensions (bulk crystals) and two dimensions (adsorbed monolayers on graphite) have shown that similar intermolecular forces direct the assembly in both cases. acs.org This suggests that this compound could form well-ordered two-dimensional arrays on suitable substrates, a key requirement for applications in molecular electronics and sensing.
Host-Guest Chemistry and Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The combination of hydrogen bonding sites and aromatic surfaces makes this compound an interesting candidate for host-guest chemistry. chinesechemsoc.org It can act as a guest, binding within the cavity of a larger host molecule such as a cyclodextrin, calixarene, or a self-assembled molecular capsule. beilstein-journals.orgmdpi.com The binding would be driven by a combination of hydrophobic effects, hydrogen bonding between the amine/pyridine groups and the host, and π-π interactions.
Conversely, this compound can be incorporated into larger host structures. For example, bipyridine units are often used in the design of synthetic receptors for anions or other neutral molecules. ossila.comrsc.org Research on 6,6'-bis(amino)-2,2'-bipyridine has demonstrated its ability to act as a selective fluorescent host for diphenyl phosphate, forming a stable complex through dual hydrogen bonds. rsc.org By analogy, this compound could be developed into sensors where the binding of a specific guest molecule induces a change in its optical or electrochemical properties. The binding process is often highly selective, relying on the complementary size, shape, and chemical functionality between the host and the guest. ijacskros.com
Applications of 3,4 Bipyridin 6 Amine in Advanced Material Science Research
Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)
The bipyridine scaffold is a cornerstone in the design of emissive materials for Organic Light-Emitting Diodes (OLEDs), particularly as ligands in phosphorescent transition metal complexes. When coordinated with heavy metal ions such as iridium(III) or ruthenium(II), bipyridine ligands facilitate the formation of stable complexes that can exhibit efficient phosphorescence from triplet excited states. nih.govrsc.org
The role of [3,4'-Bipyridin]-6-amine in this context is twofold. First, it acts as a robust chelating ligand. Second, the amine group serves as an electronic modifier. As an electron-donating group, the -NH2 substituent can raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex. This tuning of frontier orbital energies directly impacts the photophysical properties, including the emission wavelength (color) and quantum efficiency of the resulting material. acs.org By carefully selecting substituents on the bipyridine ligand, researchers can systematically alter the emission from blue to red. rsc.org Therefore, complexes incorporating this compound are expected to be valuable components of the emissive layer in OLED devices.
| Complex/Material Type | Role in OLED | Exemplary Performance Metric | Key Structural Feature |
| Iridium(III) Complexes | Phosphorescent Emitter | High External Quantum Efficiency (EQE) | Bipyridine-based ligands |
| Ruthenium(II) Complexes | Phosphorescent Emitter | Long excited-state lifetimes | Polypyridyl ligands |
| Hole-Transporting Materials | Hole Transport Layer (HTL) | High charge carrier mobility | π-conjugated pyridine (B92270) systems |
Table 1: Representative Roles of Bipyridine-Based Materials in OLEDs. This table illustrates the common applications and performance characteristics of materials structurally related to this compound, highlighting the potential of this compound class in optoelectronics.
Polymer Chemistry and Functional Materials
The bifunctional nature of this compound makes it a versatile monomer for the synthesis of advanced functional polymers. The primary amine group can readily participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would feature the bipyridine unit as an integral part of the main chain.
Alternatively, the bipyridine moiety can be incorporated as a pendant group on a polymer backbone. This is often achieved in chain-growth polymerizations like Atom Transfer Radical Polymerization (ATRP), where bipyridine derivatives are widely used as ligands for the copper catalyst. acs.orgnsf.gov By designing a vinyl-functionalized version of this compound, it could be directly copolymerized to create polymers with accessible metal-coordination sites. acs.org These sites can be used to cross-link the polymer chains with metal ions, leading to the formation of robust networks or metallosupramolecular polymers with unique mechanical, rheological, or self-healing properties. depaul.edu
| Polymerization Method | Role of Amino-Bipyridine | Resulting Polymer Type | Potential Application |
| Polycondensation | Monomer | Polyamides, Polyimides | High-performance plastics, membranes |
| Metal-Coordination Polymerization | Ligand-Monomer | Metallosupramolecular Polymers | Self-healing materials, stimuli-responsive gels |
| Radical Polymerization (e.g., ATRP) | Ligand for Catalyst | N/A (enables synthesis) | Controlled polymer synthesis |
| Copolymerization of a vinyl derivative | Comonomer | Functional Copolymers | Materials for coatings, electronics |
Table 2: Potential Polymerization Pathways Involving this compound. This table outlines various methods to incorporate the amino-bipyridine structure into polymers, leading to materials with diverse functionalities.
Nanoscience and Nanotechnology Applications
In nanoscience, this compound is a prime candidate for use as a building block, or "linker," in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The geometry of the 3,4'-bipyridine (B8713429) allows it to bridge two different metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. wikipedia.orgrsc.orgscispace.com
The presence of the amine group is particularly significant. It can project into the pores of the MOF, creating specific interaction sites for guest molecules. This functionality is highly desirable for applications in selective gas storage, separation, and catalysis. The amine can be further modified post-synthesis to introduce other functional groups, enhancing the MOF's capabilities. nih.gov Additionally, bipyridine-based ligands are known to act as effective stabilizing agents for metal nanoparticles, preventing their aggregation and controlling their size and catalytic activity. acs.org this compound could be used to functionalize nanoparticle surfaces, imparting specific recognition or catalytic properties.
| Nanomaterial Type | Role of this compound | Key Feature | Potential Application |
| Metal-Organic Framework (MOF) | Organic Linker | Porosity and functional amine sites | Gas separation, catalysis, chemical sensing |
| Coordination Polymer | Bridging Ligand | Extended network structure | Magnetism, electronics |
| Functionalized Nanoparticles | Surface Ligand/Stabilizer | Controlled size and surface chemistry | Heterogeneous catalysis, nanomedicine |
Table 3: Applications of this compound in Nanomaterials. This table summarizes the roles the compound can play in the bottom-up fabrication of various nanostructured materials.
Sensing and Chemo-/Biosensing Platforms
The bipyridine unit is an excellent chelator for a wide range of metal ions. This binding ability is the foundation for its use in chemical sensors. The coordination of a target metal ion by a bipyridine-based molecule often leads to a distinct change in its photophysical properties, such as an increase or decrease in fluorescence intensity (chelation-enhanced fluorescence or quenching). researchgate.netnih.gov
Derivatives of this compound could be designed as highly sensitive and selective fluorescent probes. Upon binding to a specific metal ion, the electronic structure of the molecule is perturbed, resulting in a measurable optical signal. The amine group can enhance the ligand's electron-donating ability, influencing the stability and photophysics of the metal complex. smolecule.com Furthermore, the amine provides a convenient handle for covalent attachment of the sensor molecule to a solid support, such as a glass slide, optical fiber, or polymer film, enabling the development of robust chemo- and biosensing platforms. acs.org
| Sensor Type | Target Analyte | Detection Principle | Role of Amino-Bipyridine |
| Fluorescent Chemosensor | Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | Fluorescence modulation upon binding | Ligand/Fluorophore |
| Colorimetric Sensor | Specific Cations/Anions | Visible color change | Complexing agent |
| Immobilized Sensor | Environmental/Biological Analytes | Surface-based optical signal change | Surface-anchor and recognition element |
Table 4: Principles of Sensing Platforms Based on Amino-Bipyridine Scaffolds. This table details how the structural features of molecules like this compound can be harnessed for the optical detection of various analytes.
Energy Storage and Conversion Technologies
The field of electrochemical energy storage is actively exploring organic and organometallic molecules for next-generation batteries, particularly for redox flow batteries (RFBs). RFBs store energy in liquid electrolytes, and their capacity can be easily scaled by increasing the size of the electrolyte tanks. Bipyridine metal complexes, such as those with iron or chromium, are attractive candidates for these electrolytes because they can undergo stable and reversible redox reactions. rsc.orgacs.org
The electrochemical potential of these complexes can be precisely tuned by modifying the bipyridine ligands. chemrxiv.orgresearchgate.net The electron-donating amine group on this compound would be expected to lower the redox potential of its metal complexes compared to an unsubstituted bipyridine. This tunability is crucial for designing batteries with high cell voltage. rsc.org Recent research has also highlighted bipyridine-modified organic molecules for aqueous organic redox flow batteries (AORFBs), where the bipyridine moiety can enhance redox potential and stability. mdpi.com In the area of energy conversion, bipyridine complexes are well-known catalysts for processes like the electrochemical reduction of CO2, offering a pathway to convert a greenhouse gas into valuable fuels or chemical feedstocks. mdpi.com
| Technology | Role of this compound | Key Property | Performance Goal |
| Non-Aqueous Redox Flow Battery | Ligand for redox-active metal center | Tunable redox potential | High cell voltage and energy density |
| Aqueous Organic Redox Flow Battery | Redox-active moiety | Electrochemical stability, high potential | Long cycle life, safety |
| Electrocatalysis / Photocatalysis | Ligand for catalytic center (e.g., for CO2 reduction) | Stabilizes active metal center, tunes reactivity | High efficiency and selectivity |
Table 5: Applications of Bipyridine-Based Materials in Energy Technologies. This table showcases the potential of this compound and its derivatives in advanced energy storage and conversion systems.
Medicinal Chemistry Research on 3,4 Bipyridin 6 Amine Analogues and Derivatives
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the [3,4'-Bipyridin]-6-amine scaffold influence its biological activity. Research in this area aims to identify the key structural features responsible for potency and selectivity towards various biological targets.
For pyridine (B92270) derivatives, SAR analyses have shown that the nature, position, and number of substituents significantly impact their therapeutic effects, such as antiproliferative activity. nih.gov Studies indicate that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance biological activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in potency. nih.gov
In the context of Cholesteryl Ester Transfer Protein (CETP) inhibition, a significant target for this class of compounds, SAR studies on related biphenyl (B1667301) scaffolds have revealed that replacing a trifluoromethyl group with smaller substituents on one of the aromatic rings can result in equal or even greater potency. nih.govresearchgate.net This suggests that steric and electronic properties of the substituents on the bipyridine rings of this compound analogues are critical determinants of their inhibitory capacity.
The following table summarizes hypothetical SAR findings for this compound analogues based on established principles for related heterocyclic compounds.
| Modification Site | Substituent | Effect on Activity (Hypothetical) | Rationale |
| Pyridine Ring (position 2) | Small alkyl (e.g., -CH3) | Increase | May enhance binding through hydrophobic interactions. |
| Pyridine Ring (position 5) | Electron-donating (e.g., -OH, -OCH3) | Increase | Can form key hydrogen bonds with target residues. nih.gov |
| 4'-Pyridyl Ring | Bulky groups | Decrease | Potential for steric hindrance in the binding pocket. nih.gov |
| 6-Amine Group | Acylation | Variable | May decrease activity if the free amine is critical for binding, but can be used for prodrug design. |
Mechanisms of Biological Action (e.g., Enzyme Inhibition, Receptor Binding)
Understanding the precise mechanism by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has primarily focused on enzyme inhibition, with CETP being a major target.
CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govbjcardio.co.ukmdpi.com Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, which is thought to reduce the risk of atherosclerotic cardiovascular disease. mdpi.comwikipedia.org
The versatile pyridine scaffold is present in numerous compounds active against a wide range of biological targets. This suggests that analogues of this compound could be developed for indications beyond CETP inhibition.
Kinase Inhibition : Pyridine and pyrazolopyrimidine cores are common in kinase inhibitors. nih.gov For example, derivatives of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been developed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a target for mantle cell lymphoma. nih.govresearchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.gov
Receptor Modulation : Aryl-cyclic amine structures, which share features with the bipyridine scaffold, have been investigated as modulators of central nervous system receptors. For instance, certain tetrahydro-phenyl-pyridine derivatives act as dopamine (B1211576) autoreceptor agonists and have potential as antipsychotic agents. nih.gov
Rational Drug Design and Lead Optimization Strategies
The development of potent and selective drug candidates from a lead compound like this compound involves sophisticated design and optimization strategies.
Scaffold Hopping : This strategy involves replacing a central molecular core with a structurally different but functionally similar group. The pyrazolo[3,4-b]pyridine scaffold, for example, was successfully used to replace the core of existing TRK inhibitors to create novel drug candidates with nanomolar potency. nih.gov The this compound core could similarly be used as a novel scaffold for targets currently modulated by other heterocyclic systems.
Computer-Aided Drug Design (CADD) : Computational techniques are invaluable for predicting how analogues will bind to a target protein. By building models of the target's active site, researchers can design modifications to the this compound structure that enhance binding affinity and selectivity. This approach was integral in the design of novel TRK inhibitors. nih.gov
Lead Optimization : Once a promising lead is identified, its properties are fine-tuned. For CETP inhibitors, optimization efforts focused on modifying substituent groups on the aromatic rings to improve in vitro potency and in vivo efficacy in raising HDL-C levels. nih.govresearchgate.net For this compound analogues, this would involve synthesizing a library of derivatives with varied substituents on both pyridine rings and evaluating their pharmacokinetic and pharmacodynamic profiles.
Metabolite Identification and Metabolic Pathways Research
Investigating the metabolic fate of this compound derivatives is essential for understanding their stability, clearance, and potential for forming active or toxic metabolites. Aromatic amines and heterocyclic compounds are subject to a range of biotransformation reactions, primarily mediated by cytochrome P450 enzymes. researchgate.net
Common metabolic pathways for compounds containing an amine and pyridine rings include:
Oxidation : This can occur at several positions. The nitrogen atom of the pyridine rings can be oxidized to form N-oxides. The aromatic rings can undergo hydroxylation.
N-Dealkylation : If the amine group is substituted, oxidative N-dealkylation is a common pathway. researchgate.net
Conjugation : The primary amine group or hydroxylated metabolites can be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.
The table below outlines the expected metabolic pathways for the this compound structure.
| Metabolic Reaction | Site on this compound | Potential Metabolite |
| Aromatic Hydroxylation | Pyridine Rings | Hydroxy-[3,4'-bipyridin]-6-amine |
| N-Oxidation | Pyridine Ring Nitrogens | This compound-N-oxide |
| N-Glucuronidation | 6-Amine Group | [3,4'-Bipyridin]-6-yl-glucuronide |
| N-Acetylation | 6-Amine Group | N-acetyl-[3,4'-Bipyridin]-6-amine |
Understanding these pathways is critical for designing analogues with improved metabolic stability and a predictable pharmacokinetic profile. researchgate.net
Design of Prodrugs and Targeted Delivery Systems Research
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ebi.ac.uk This strategy is often employed to overcome issues such as poor membrane permeability, low solubility, or rapid first-pass metabolism. nih.gov The primary amine of this compound is an ideal functional group for prodrug design.
One common approach for amine-containing drugs is the use of (acyloxy)alkyl carbamates. nih.gov In this design, the amine is linked to a promoiety that contains an ester group. This masks the polar amine, increasing lipophilicity and enhancing absorption. In the body, esterase enzymes cleave the ester bond, triggering a spontaneous decomposition that releases the active parent amine drug. nih.gov
Another innovative strategy is the dihydropyridine-pyridinium salt system, which is designed for targeted drug delivery to the brain. nih.gov The drug is attached to a dihydropyridine (B1217469) carrier, which is lipid-soluble and can cross the blood-brain barrier. Once in the brain, the dihydropyridine is oxidized to a charged pyridinium (B92312) salt, which is less able to diffuse back out, effectively trapping the drug-carrier conjugate in the central nervous system where the active drug is then slowly released. nih.gov
These strategies could be applied to this compound to enhance its therapeutic index by improving its pharmacokinetic properties or directing it to a specific site of action.
Advanced Spectroscopic and Analytical Characterization Techniques in 3,4 Bipyridin 6 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of [3,4'-Bipyridin]-6-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the two pyridine (B92270) rings will appear as distinct signals in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The protons on the pyridine ring bearing the amine group are expected to show different chemical shifts compared to those on the unsubstituted pyridine ring. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would show distinct signals for each of its 10 carbon atoms. Carbons attached to nitrogen atoms and the carbon bearing the amino group would exhibit characteristic chemical shifts. Carbons in the pyridine rings typically resonate in the δ 100-160 ppm range.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to assign signals to specific positions on the pyridine rings. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the ¹H and ¹³C assignments.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons | Aromatic Carbons |
| Amine Protons | |
| No specific experimental data was found in the search results. Predicted values are based on general chemical shift ranges for similar structures. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉N₃), the molecular weight is 171.20 g/mol . bldpharm.comappchemical.com
Mass Spectrometry (MS): In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) value corresponding to its molecular weight, approximately 171.1. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. Common fragmentation pathways for such compounds may involve the loss of small molecules or radicals from the pyridine rings or the amino group.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition. The exact mass of this compound is calculated as 171.0796. An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula, C₁₀H₉N₃.
| Technique | Expected m/z Value | Information Provided |
| Mass Spectrometry (MS) | ~171.1 [M]⁺ | Molecular Weight, Fragmentation Pattern |
| High-Resolution MS (HRMS) | 171.0796 [M+H]⁺ | Exact Mass, Elemental Formula Confirmation |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. openstax.orgorgchemboulder.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. orgchemboulder.com The C=N and C=C stretching vibrations of the bipyridine rings would appear in the 1400-1600 cm⁻¹ region. C-N stretching vibrations for aromatic amines are typically strong and found between 1250-1335 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations are often strong in the Raman spectrum. For a related compound, 4,4'-bipyridine, characteristic Raman peaks are observed at approximately 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net Similar vibrations would be expected for this compound, with shifts influenced by the amine substituent and the 3,4'-linkage.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | |
| N-H Bend | 1580 - 1650 | |
| C=C / C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch | 1250 - 1335 | |
| Data is based on characteristic frequencies for the functional groups present. openstax.orgorgchemboulder.comresearchgate.netwpmucdn.com |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.
UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic bipyridine system. Studies on structurally similar 6-amino-2,2'-bipyridine derivatives show absorption peaks around 260 nm and 345 nm. mdpi.com It is likely that this compound would exhibit absorption maxima in a similar ultraviolet region. The presence of the amino group, an auxochrome, can cause a red shift (bathochromic shift) of the absorption bands compared to the unsubstituted 3,4'-bipyridine (B8713429).
Fluorescence Spectroscopy: Many bipyridine derivatives are known to be fluorescent. Research on 6-amino-substituted bipyridines has shown that they can exhibit strong fluorescence. rsc.org For instance, 6,6′-Diamino-2,2′-bipyridine shows strong emission in the near-UV region. rsc.org The fluorescence properties, including the excitation and emission wavelengths (λex and λem) and quantum yield (Φ), of this compound would be influenced by its specific isomeric structure and the electronic effects of the amino group.
| Technique | Parameter | Expected Observation |
| UV-Vis Spectroscopy | λmax | Absorption bands in the UV region, likely ~260-350 nm. |
| Fluorescence Spectroscopy | λex / λem | Potential for fluorescence emission in the UV or visible range. |
| Observations are predicted based on data for structurally related aminobipyridines. mdpi.comrsc.orgresearchgate.netsemanticscholar.org |
X-ray Crystallography and Diffraction Studies
This analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group. While no crystal structure for the isolated this compound molecule was found, a related structure of Ni(3-amino-4,4′-bipyridine)[Ni(CN)₄] has been reported. cambridge.org In this metal-organic framework, the 3-amino-4,4'-bipyridine ligand coordinates to nickel atoms, demonstrating the compound's ability to act as a ligand. cambridge.org A crystallographic study of the free amine would be essential to understand its intrinsic solid-state structure.
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of each atom. |
| Bond Lengths & Angles | Geometric details of the molecular structure. |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, etc. |
Electroanalytical Techniques (e.g., Cyclic Voltammetry)
Electroanalytical techniques like cyclic voltammetry (CV) are used to study the redox properties of a compound, i.e., its ability to be oxidized or reduced. The bipyridine moiety is known to be electroactive.
A cyclic voltammogram of this compound would reveal the potentials at which oxidation and reduction events occur. The pyridine rings can undergo reduction, while the amine group can be oxidized. The resulting voltammogram would provide information on the reversibility of these processes and the stability of the resulting radical ions. Studies on other bipyridine complexes show that both metal-centered and ligand-centered electrochemical reactions can be observed. iieta.org For the free ligand, the focus would be on the redox behavior of the aromatic system and the amino substituent.
| Parameter | Information Obtained |
| Oxidation Potential (Epa) | Potential at which the compound is oxidized. |
| Reduction Potential (Epc) | Potential at which the compound is reduced. |
| Peak Separation (ΔEp) | Information on the reversibility of the redox process. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3,4'-Bipyridin]-6-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound derivatives often involves cross-coupling reactions or nucleophilic substitution. For example, substituted analogs like (6'-methyl-[3,3'-bipyridin]-6-yl)methanamine are synthesized using palladium-catalyzed coupling, achieving yields of 24–70% depending on substituents. Optimization strategies include adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (DMSO or THF), and reaction temperature. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : H and C NMR in deuterated DMSO are critical for structural confirmation. For instance, [3,4'-Bipyridin]-6-ylmethanamium (14d) exhibits distinct aromatic proton resonances at δ 8.5–9.0 ppm and methylene signals at δ 3.8–4.2 ppm. Mass spectrometry (ESI-MS) and elemental analysis (C, H, N percentages) further validate molecular composition. Discrepancies in NMR data, such as unexpected splitting, may arise from solvent interactions or impurities, necessitating repeated measurements under standardized conditions .
Q. How does this compound function in pharmacological contexts, and what assays evaluate its bioactivity?
- Methodological Answer : As a core structure in cardiotonic agents (e.g., Amrinone), this compound derivatives inhibit cAMP-specific phosphodiesterases, elevating intracellular Ca and enhancing myocardial contraction. Bioactivity is assessed via enzyme inhibition assays (IC determination) and cell-based models (e.g., cardiomyocyte contractility measurements). Dose-response studies in animal models (e.g., rats) validate efficacy and toxicity thresholds .
Advanced Research Questions
Q. How does the ligand structure of this compound influence the catalytic activity of ruthenium-based water oxidation catalysts?
- Methodological Answer : In Ru complexes (e.g., Ru7), this compound acts as an equatorial ligand, modulating electron density and steric effects. Comparative studies using N-phenyl-[2,2'-bipyridin]-6-amine (L2) versus picolinamide ligands (L1) reveal that L2 enhances catalytic turnover by stabilizing Ru–O intermediates via π-backbonding. Cyclic voltammetry and X-ray absorption spectroscopy (XAS) are used to correlate ligand structure with redox potentials and O evolution rates .
Q. What computational approaches are used to model the structure-activity relationships (SAR) of this compound derivatives in anticancer research?
- Methodological Answer : 3D-QSAR models, such as CoMFA and CoMSIA, analyze substituent effects (e.g., electron-withdrawing groups at the 4'-position) on antileukemic activity. Molecular docking into CDK2 kinase domains identifies key hydrogen bonds (e.g., NH with Glu81). Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity, while molecular dynamics simulations assess ligand-protein stability over 100-ns trajectories .
Q. How can researchers address discrepancies in spectral data when synthesizing substituted this compound analogs?
- Methodological Answer : Contradictions in H NMR signals (e.g., unexpected multiplicity) may stem from dynamic effects (e.g., restricted rotation in ortho-substituted derivatives). Variable-temperature NMR (VT-NMR) or dilution experiments can resolve such issues. For ambiguous elemental analysis results (e.g., ±0.3% deviation in nitrogen content), high-resolution mass spectrometry (HRMS) or combustion analysis with internal standards (e.g., acetanilide) improves accuracy .
Q. What strategies enhance the stability of this compound derivatives under physiological conditions?
- Methodological Answer : Stability is improved via structural modifications, such as introducing electron-donating groups (e.g., methoxy) at the 4'-position to reduce oxidation. Accelerated degradation studies (pH 1–9 buffers, 37°C) monitor hydrolytic susceptibility. Lipinski’s rule compliance (e.g., logP <5) is optimized using prodrug approaches, such as acetylating the amine group, which is cleaved enzymatically in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
